molecular formula C16H12N4O3 B13787542 8-Amino-5-((2-nitrophenyl)azo)naphtol CAS No. 83249-43-8

8-Amino-5-((2-nitrophenyl)azo)naphtol

Cat. No.: B13787542
CAS No.: 83249-43-8
M. Wt: 308.29 g/mol
InChI Key: NWHVWMXSXUCGSU-UHFFFAOYSA-N
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Description

8-Amino-5-((2-nitrophenyl)azo)naphtol is a useful research compound. Its molecular formula is C16H12N4O3 and its molecular weight is 308.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83249-43-8

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

8-amino-5-[(2-nitrophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H12N4O3/c17-11-8-9-12(10-4-3-7-15(21)16(10)11)18-19-13-5-1-2-6-14(13)20(22)23/h1-9,21H,17H2

InChI Key

NWHVWMXSXUCGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C3C=CC=C(C3=C(C=C2)N)O)[N+](=O)[O-]

Origin of Product

United States

Post Synthesis Functionalization:the Parent Dye Molecule Contains Three Key Functional Groups That Can Serve As Handles for Further Chemical Reactions:

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons within the molecule and predict a wide range of chemical and physical properties. For a complex dye molecule such as 8-Amino-5-((2-nitrophenyl)azo)naphtol, these calculations can reveal the nature of its chemical bonds, its aromaticity, and the electronic transitions that give rise to its characteristic color.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the three-dimensional structure and thermodynamic stability of molecules. acs.org By approximating the electron density, DFT methods can efficiently calculate the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.

Below is an illustrative table of the types of geometric parameters that are determined through DFT calculations for a molecule like this compound.

Parameter TypeAtoms InvolvedTypical Calculated Value (Illustrative)
Bond Length N=N (azo group)~1.25 Å
C-N (azo-naphthol)~1.40 Å
C-N (azo-phenyl)~1.41 Å
C-O (hydroxyl)~1.36 Å
N-O (nitro group)~1.23 Å
Bond Angle C-N=N~113°
N=N-C~113°
C-C-O (naphthol)~121°
Dihedral Angle C-C-N=NDefines the twist around the azo bond

Note: The values presented are illustrative and represent typical outputs from DFT calculations on similar azo dye structures.

While DFT is excellent for ground-state properties, understanding the color and photophysical behavior of dyes requires the study of electronic excited states. Ab initio and semi-empirical methods are employed for this purpose. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Configuration Interaction (CI) and Coupled-Cluster (CC), are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. researchgate.net Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules.

The study of excited states is crucial for predicting the UV-Visible absorption spectrum of this compound. Methods like Time-Dependent DFT (TD-DFT) are commonly used to calculate the energies of electronic transitions from the ground state to various excited states. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, most notably the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. researchgate.net The calculated transition energies correspond to the wavelengths of light absorbed by the molecule, which determines its perceived color.

Molecular Dynamics and Conformation Studies of this compound

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate and rotate at room temperature. Molecular Dynamics (MD) simulations are used to model the motion of atoms and molecules over time. researchgate.net An ab initio MD simulation combines quantum mechanical calculations of forces with classical equations of motion, providing a highly accurate description of molecular behavior. researchgate.net

For this compound, MD simulations can provide insights into its conformational flexibility. These simulations can model the molecule in different environments, such as in various solvents, to understand how intermolecular interactions affect its shape and dynamics. This is particularly important for understanding how the dye interacts with substrates, such as fibers or biological macromolecules. MD simulations can reveal preferred orientations of the amino, nitro, and hydroxyl groups and the degree of flexibility around the azo linkage, which can influence the dye's properties and performance.

Prediction of Reactivity and Potential Interaction Sites through Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of a molecule and identifying the specific sites where it is likely to interact with other chemical species. This is achieved by analyzing the electronic properties derived from quantum chemical calculations. acs.org

One of the most common approaches is Frontier Molecular Orbital (FMO) theory. The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical descriptors of reactivity. researchgate.net A small HOMO-LUMO gap generally implies that a molecule is more polarizable and will be more chemically reactive. researchgate.net The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region highlights sites prone to nucleophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, negative regions are expected around the oxygen atoms of the nitro and hydroxyl groups and the nitrogen atoms of the azo group, indicating sites for electrophilic attack or hydrogen bonding. Positive regions may be found around the hydrogen atoms of the amino and hydroxyl groups.

The table below summarizes key quantum chemical descriptors used to predict reactivity.

DescriptorDefinitionSignificance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the electron-accepting ability of the molecule.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap indicates higher reactivity and polarizability.
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)A higher value indicates greater reactivity.

Computational Design and Screening of Novel this compound Derivatives

The insights gained from theoretical investigations into the parent molecule, this compound, lay the groundwork for the rational design of new derivatives with enhanced or specific properties. Computational design involves making targeted chemical modifications to the parent structure in silico and then calculating the properties of these new virtual compounds.

For example, by understanding how different functional groups influence the HOMO-LUMO gap, researchers can design derivatives with specific colors by shifting the absorption spectrum to longer or shorter wavelengths. Substituents can be added to the phenyl or naphthol rings to modulate the molecule's electronic properties, solubility, or binding affinity for a particular substrate. Computational screening allows for the rapid evaluation of a large library of potential derivatives, identifying the most promising candidates for synthesis. This approach significantly accelerates the discovery process, reducing the time and cost associated with laboratory experimentation.

Applications of 8 Amino 5 2 Nitrophenyl Azo Naphtol in Advanced Analytical Chemistry and Sensor Technologies

Development of Chromogenic and Fluorometric Reagents for Specific Analyte Detection

The extended π-conjugated system of 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol, which includes the azo (-N=N-) group, is responsible for its intense color. This inherent chromogenic property is highly sensitive to the molecule's chemical environment. Interaction with specific analytes, particularly metal ions, can induce significant changes in its absorption spectrum, leading to a distinct visual color change. This principle forms the basis of its application as a chromogenic reagent for colorimetric sensing. chemrxiv.org

Azo dyes containing similar functional groups, such as hydroxyl, amino, and nitro moieties, are well-documented as effective chemosensors for various metal ions. chemrxiv.orgrsc.orgrsc.org The nitrogen and oxygen atoms within the 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol structure can act as coordination sites for metal cations. Upon chelation, the electronic properties of the dye are altered, causing a shift in the maximum absorption wavelength (λmax). For instance, analogous azo dyes have been shown to produce distinct color changes upon binding with ions such as Cu²⁺, Sn²⁺, Al³⁺, and Ni²⁺. chemrxiv.orgrsc.org This selective interaction allows for the "naked-eye" detection and quantification of specific metal ions in solution. chemrxiv.org The introduction of an azo bridge into chemosensors is a known strategy to enhance their chromogenic characteristics, making them highly suitable for sensor applications. rsc.org

While the primary application discussed for analogous compounds is chromogenic sensing, molecules containing a naphthol moiety can also exhibit fluorescence. researchgate.net The interaction with an analyte can lead to chelation-enhanced fluorescence (CHEF), where the binding event restricts intramolecular rotation and other non-radiative decay pathways, resulting in a significant increase in fluorescence intensity. Although specific fluorometric applications of 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol are not extensively documented, its structural similarity to known fluorescent probes suggests potential for development in this area.

Design of Chemodosimeters and Biosensors Utilizing 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol

The reactivity and specific binding capabilities of 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol make it a candidate for the design of chemodosimeters and biosensors. A chemodosimeter operates via an irreversible chemical reaction with an analyte, leading to a detectable signal, whereas a chemosensor relies on reversible binding. The azo linkage and the nitro group could potentially be involved in irreversible reactions (e.g., reduction), allowing for dosimetric detection of specific redox-active species.

In the realm of biosensing, this compound can be used as a signaling component. For example, polymers derived from structurally related aminonaphthols have been used to modify electrodes for the electrochemical detection of biologically relevant molecules like tyramine. researchgate.net The principle involves the electropolymerization of the aminonaphthol monomer onto an electrode surface, creating a platform that can catalytically oxidize the target analyte, thereby generating a measurable electrical signal. researchgate.net Given its functional groups, 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol could be similarly employed to create modified electrodes for sensing a variety of biomolecules. nih.gov

Furthermore, azo dyes can be incorporated into larger sensing platforms, such as paper-based analytical devices, for low-cost and portable analysis. rsc.org Test strips impregnated with a chemosensor like 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol could provide a rapid, semi-quantitative method for detecting target ions in environmental or clinical samples, with the color change indicating the presence of the analyte. rsc.org

pH and Redox Sensing Capabilities Based on Azo-Naphthol Chromophores

The azo-naphthol chromophore is inherently sensitive to changes in pH. The protonation and deprotonation of the amino and hydroxyl groups on the naphthol ring, as well as the nitrogen atoms in the azo bridge, alter the electronic structure of the molecule and, consequently, its light absorption properties. This phenomenon allows such compounds to function as acid-base indicators.

Studies on related aminonaphthols have shown that the protonation state of the amino group can dramatically influence the acidity of the hydroxyl group, effectively acting as a pH-controlled switch for the molecule's properties. rsc.org For many azo dyes, changes in pH result in distinct color shifts and the appearance of isosbestic points in their absorption spectra, which are wavelengths where the absorbance remains constant regardless of pH. rdd.edu.iqresearchgate.net This predictable spectral behavior allows for the spectrophotometric determination of pH. The electronic spectrum of a similar azo dye was shown to feature different absorption bands depending on the pH, corresponding to protonated and deprotonated forms of the molecule. rdd.edu.iq

The azo group (-N=N-) is also redox-active and can be electrochemically reduced, typically to form two amine groups. This redox activity can be harnessed for sensing applications. The reduction potential of the azo group can be influenced by the surrounding chemical environment, including the presence of specific analytes. While direct redox sensing applications for 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol are not detailed in the available literature, the fundamental redox activity of the azo moiety is a well-established principle that could be exploited in the design of electrochemical sensors.

Spectrophotometric and Electrochemical Determination Methods

Spectrophotometry is a primary analytical technique that leverages the chromogenic nature of 8-amino-5-((2-nitrophenyl)azo)naphthalen-1-ol and its derivatives. The formation of a colored complex between the dye and a target analyte, such as a metal ion, allows for quantitative analysis based on the Beer-Lambert law.

For example, a spectrophotometric method for the determination of Zinc(II) was developed using a structurally similar azo dye, N-(2-(2-amino-5-nitrophenyl)diazenyl)ethyl)naphthalen-1-amine. rdd.edu.iqresearchgate.net The method involves measuring the absorbance of the zinc complex at its λmax of 468 nm. rdd.edu.iqresearchgate.net Key analytical parameters for such methods are often established, as shown in the table below, demonstrating the sensitivity and reliability of the technique. rdd.edu.iqresearchgate.net Similarly, another novel azo reagent was used for the spectrophotometric determination of Silver(I), forming a complex with a λmax at 563 nm at an optimal pH of 8. kashanu.ac.ir

Table 1: Analytical Parameters for Spectrophotometric Determination of Zn(II) using a similar Azo Dye Reagent rdd.edu.iqresearchgate.net

Parameter Value
λmax 468 nm
Optimal pH 11
Linear Range 0.653–6.538 µg/mL
Molar Absorptivity 8740 L/mol·cm
Limit of Detection (LOD) 0.096 µg/mL
Limit of Quantification (LOQ) 0.291 µg/mL
Correlation Coefficient (R²) 0.9997

Electrochemical methods offer another powerful approach for analysis. As discussed, the aminonaphthol moiety can be electropolymerized onto an electrode surface to create a sensor. researchgate.net A disposable electrochemical sensor based on a poly-5-amino-1-naphthol modified electrode was successfully used for the quantification of tyramine. researchgate.net The sensor operated by measuring the oxidation peaks of the analyte using differential pulse voltammetry, achieving a low limit of detection of 89.8 nM. researchgate.net This demonstrates the potential for developing highly sensitive electrochemical sensors based on the 8-amino-naphthalen-1-ol scaffold for various target analytes. nih.gov

Chromatographic Separation and Analysis Methodologies (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of azo dyes and their related compounds. Due to the complexity of samples in which these dyes might be found (e.g., textiles, environmental water, biological matrices), HPLC provides the necessary resolution to separate the target analyte from interferences. lcms.cz

The analysis of aromatic amines, which can be formed from the reductive cleavage of azo dyes, is a significant application of this technique, often mandated by regulatory bodies for safety testing of consumer goods. lcms.cznamthao.com Methodologies typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity, allowing for unequivocal identification and quantification of the analytes. lcms.cz For instance, an LC-MS method has been developed for the analysis of 2-Amino-5-Nitrophenol, a precursor to the title compound. nih.gov

A typical HPLC method for an azo dye or a related aromatic amine would involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The validation of such analytical methods typically demonstrates good linearity, accuracy, and precision, making them suitable for regulatory and research purposes.

Table 2: List of Compounds Mentioned

Compound Name
8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol
N-(2-(2-amino-5-nitrophenyl)diazenyl)ethyl)naphthalen-1-amine
5-Amino-1-naphthol
Tyramine
8-amino-2-naphthol
2-Amino-5-Nitrophenol
1-(1-Phenylazo)-2-naphthol

Integration of 8 Amino 5 2 Nitrophenyl Azo Naphtol in Novel Materials Science

Fabrication of Thin Films and Nanostructures Incorporating Azo-Naphthol Dyes

The fabrication of thin films and nanostructures is a critical step in the integration of functional dyes into practical devices. For azo-naphthol dyes, various deposition techniques can be employed to create ordered molecular assemblies with tailored optical and electronic properties.

Thin films of azo dyes can be prepared using methods such as thermal evaporation, spin coating, and Langmuir-Blodgett techniques. For instance, a study on a related compound, 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile (ANMA), demonstrated the successful deposition of thin films onto quartz substrates using thermal evaporation under high vacuum. nih.gov This method allows for precise control over film thickness and uniformity, which are crucial for optical applications. The optical properties of these films, including their absorption coefficient and refractive index, were found to be dependent on the film thickness and deposition conditions. nih.gov It is conceivable that 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol could be deposited using similar vacuum-based techniques to produce high-quality thin films.

The synthesis of azo-naphthol dyes typically involves a two-step diazotization and coupling reaction. kashanu.ac.irunb.ca A primary aromatic amine, in this case, 2-nitroaniline (B44862), is treated with a source of nitrous acid to form a diazonium salt. This salt is then coupled with a naphthol derivative, such as 8-amino-1-naphthol (B1266399), to yield the final azo dye. kashanu.ac.irunb.ca The conditions of this synthesis, including pH and temperature, are critical to achieving high yields and purity.

Beyond simple thin films, the creation of nanostructures offers opportunities to further enhance the material's properties. Self-assembly techniques, driven by intermolecular interactions such as hydrogen bonding and π-π stacking, can be utilized to form well-defined nanostructures like nanofibers, nanorods, and nanoparticles. The presence of both amino and hydroxyl functional groups in 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol provides sites for hydrogen bonding, which could facilitate the formation of ordered supramolecular structures.

Photochromic and Thermochromic Materials Development

Azo dyes are well-known for their photochromic properties, which arise from the reversible trans-cis isomerization of the azo bond upon irradiation with light of a specific wavelength. nih.gov This photoisomerization leads to a significant change in the molecule's geometry and electronic structure, resulting in a modification of its absorption spectrum and, consequently, its color.

Thermochromism, a change in color with temperature, is another property that can be engineered in materials containing azo-naphthol dyes. This phenomenon can be attributed to a shift in the equilibrium between different tautomeric forms of the molecule or changes in the aggregation state of the dye molecules within a host matrix. For azo-naphthol dyes, a tautomeric equilibrium can exist between the azo form and a hydrazone form. The position of this equilibrium is sensitive to temperature and the polarity of the surrounding medium, leading to thermochromic behavior.

Optoelectronic Device Applications and Performance Evaluation

The strong light absorption in the visible region and the potential for charge transfer make azo dyes, including 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol, attractive candidates for use in optoelectronic devices such as dye-sensitized solar cells (DSSCs) and optical data storage systems.

In DSSCs, a dye molecule adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), absorbs incident light, leading to the injection of an electron from the excited dye into the conduction band of the semiconductor. ug.edu.ghresearchgate.net The performance of a DSSC is critically dependent on the properties of the sensitizing dye, including its absorption spectrum, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its ability to efficiently inject electrons into the semiconductor.

Azo Dye SensitizerJsc (mA/cm²)Voc (V)FFη (%)
(E)-2-hydroxy-5-(p-tolydiazenyl)benzaldehyde---0.32
(E)-5-((4-fluorophenyl)diazenyl)-2-hydroxybenzaldehyde---0.42

For 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol to be an effective sensitizer, its LUMO energy level should be higher than the conduction band edge of TiO2 to ensure efficient electron injection, and its HOMO energy level should be lower than the redox potential of the electrolyte to allow for efficient dye regeneration.

In the realm of optical data storage, the photoisomerization of azo dyes can be harnessed to write and erase data. researchgate.netmdpi.com Information can be stored by inducing the trans-to-cis isomerization with a focused laser beam, which alters the refractive index or absorption of the material at a specific location. The data can then be read by detecting this change and can be erased by inducing the reverse cis-to-trans isomerization with light of a different wavelength or by thermal relaxation.

Polymer Composites and Hybrid Materials with Functionalized Azo Components

Incorporating 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol into polymer matrices can lead to the development of robust and processable functional materials. This can be achieved by either physically dispersing the dye into a polymer or by chemically incorporating it into the polymer structure.

Polymer composites where the azo dye is a guest in a host polymer matrix are relatively simple to prepare. However, challenges such as dye aggregation and phase separation can limit the performance and long-term stability of these materials. Covalent incorporation of the azo dye into the polymer backbone or as a side chain can overcome these issues.

One approach is to synthesize polymerizable azo-naphthol monomers. For example, phenylazo-2-hydroxynaphthalenes have been functionalized with acrylate (B77674) groups, allowing them to be copolymerized with other vinyl monomers like styrene. sci-hub.se This results in polymers with chemically bound chromophores, ensuring a homogeneous distribution and preventing migration of the dye. sci-hub.se The resulting copolymers retain the color of the azo dye and exhibit strong absorption in the visible region. sci-hub.se

Another strategy involves the synthesis of azo dye polymers through oxidative polycondensation. researchgate.net In this method, naphthol-based azo dyes can be polymerized in the presence of an oxidant in an alkaline medium. researchgate.net This approach can lead to the formation of novel polymeric materials with interesting thermal and morphological properties.

Hybrid materials, which combine the azo dye with inorganic components at the nanoscale, offer another avenue for creating advanced functional materials. For example, azo compounds can be grafted onto the surface of graphene oxide (GO) to create azo-GO hybrids. These materials can exhibit interesting properties for energy storage applications. The functional groups on 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol, such as the amino and hydroxyl groups, could be used to anchor the dye to the surface of various inorganic nanoparticles or sheets, leading to new hybrid materials with synergistic properties.

Environmental Photochemistry and Degradation Pathways of 8 Amino 5 2 Nitrophenyl Azo Naphtol

Mechanisms of Photodegradation and Photostability in Aqueous and Solid Matrices

The photostability of azo dyes is influenced by their chemical structure and the surrounding environmental matrix. While specific studies on 8-Amino-5-((2-nitrophenyl)azo)naphtol are limited, research on analogous compounds provides insights into its likely photodegradation mechanisms.

In aqueous solutions, the photodegradation of azo dyes is often initiated by the absorption of UV radiation, leading to the excitation of the dye molecule. This can result in the cleavage of the azo bond (-N=N-), which is the primary chromophore. The presence of a nitro group, as in this compound, can influence the electronic properties of the molecule and its susceptibility to photochemical reactions. Theoretical studies on nitrophenyl azo dyes suggest that the position of the nitro group affects the photostability, with 4'-nitro isomers showing greater stability than 2'-isomers due to differences in the spin densities of the azo nitrogen atoms in the excited triplet state. nih.govacs.org The photofading of azo dyes is often attributed to the irradiation of their second absorption band. acs.org

The degradation process can proceed through both oxidative and reductive pathways. In the presence of oxygen, photo-excited dye molecules can generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which then attack the dye structure. The lifetime of azo dyes has been observed to increase in the presence of oxygen, suggesting that a triplet state is the reactive species in the photochemical degradation. nih.govacs.org The degradation of azo dyes in aqueous solution by UV/H2O2 has been shown to be effective, with complete color removal often occurring within minutes. researchgate.net The destruction of aromatic rings and mineralization to CO2 and water typically follows the initial decolorization. researchgate.netresearchgate.net

In solid matrices, such as on the surface of textiles, the photodegradation mechanisms can differ. The nature of the substrate can significantly impact the lightfastness of the dye. acs.org For instance, the application of UV absorbers to cotton fabrics dyed with azo dyes has been shown to reduce fading and degradation. unl.eduresearchgate.net The photostability of azo pyrazolone (B3327878) dyes has been found to be highly dependent on their molecular structure, with certain isomers exhibiting greater stability under accelerated irradiation. nih.gov

Table 1: Inferred Photodegradation Characteristics of this compound Based on Analogous Compounds

ParameterObservation for Analogous Azo DyesInferred Relevance for this compound
Primary Photolytic Cleavage Site Azo bond (-N=N-) is the most susceptible to cleavage upon UV irradiation. researchgate.netnih.govThe azo bond is the likely initial site of photodegradation.
Effect of Nitro Group The position of the nitro group influences photostability; 4'-nitro isomers are more stable than 2'-isomers. nih.govacs.orgThe 2-nitrophenyl group may render the molecule more susceptible to photodegradation compared to a 4-nitro isomer.
Role of Oxygen The presence of oxygen can increase the lifetime of the dye, suggesting a triplet state reactive species. nih.govacs.orgPhotodegradation in aerobic aqueous environments may be significant.
Degradation in Solid Matrix Photostability is influenced by the substrate; UV absorbers can improve lightfastness on textiles. unl.eduresearchgate.netIts stability on solid surfaces will depend on the material and the presence of protective agents.
Degradation Products Aromatic amines and phenolic compounds are common initial products. researchgate.netDegradation is expected to produce 2-nitroaniline (B44862) and 8-amino-1-naphthol (B1266399), among other intermediates.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are particularly effective for the degradation of recalcitrant compounds like azo dyes.

The Fenton process (Fe²⁺/H₂O₂) is a widely studied AOP for the degradation of azo dyes. neptjournal.combohrium.com It involves the generation of highly reactive hydroxyl radicals that can non-selectively oxidize organic compounds. researchgate.netresearchgate.net Studies on various azo dyes have demonstrated high decolorization efficiencies, often exceeding 90%, within a short reaction time. neptjournal.com The degradation of Naphthol Blue Black, an azo dye, by the Fenton process showed rapid destruction of the azo linkage compared to the benzene (B151609) and naphthalene (B1677914) rings. researchgate.net The efficiency of the Fenton process is highly dependent on operational parameters such as pH, and the concentrations of Fe²⁺ and H₂O₂. neptjournal.com For many azo dyes, optimal degradation occurs under acidic conditions (pH ~3). researchgate.net

Ozonation is another effective AOP for the treatment of azo dye-containing effluents. juniperpublishers.comresearchgate.net Ozone can directly attack the chromophoric azo bond, leading to rapid decolorization. nih.govnih.gov The reaction of ozone with the dye molecule can also lead to the formation of hydroxyl radicals, which further contribute to the degradation of the dye and its intermediates. nih.gov The ozonation of Reactive Black 5, a diazo dye, resulted in the cleavage of the azo bond and the introduction of hydroxyl groups, as well as the detachment of sulfonic groups. nih.gov The toxicity of the reaction solution was observed to initially increase and then decrease to a negligible level after prolonged treatment. nih.gov

Table 2: Efficacy of AOPs on Azo Dyes Structurally Related to this compound

AOP MethodTarget Compound/Dye ClassKey FindingsReference
Fenton Process Naphthol Blue BlackRapid destruction of azo linkages; slower degradation of aromatic rings. researchgate.net
Fenton Process Acid Light Yellow 2G94.66% color removal within 300 seconds under optimal conditions. neptjournal.com
Ozonation Reactive Black 5Rapid decolorization; formation of hydroxylated intermediates and carboxylic acids. nih.gov
Ozonation Orange II and Acid Red 27Color removal is ensured by direct ozone attack, while TOC removal is driven by hydroxyl radicals. nih.gov
UV/H₂O₂ Azo-reactive dyesComplete color destruction within 20-30 minutes of irradiation. researchgate.net

Bioremediation Strategies for Azo Dye Containing Effluents

Bioremediation offers an environmentally friendly and cost-effective alternative to physicochemical methods for the treatment of azo dye-containing wastewater. mdpi.comnih.gov This approach utilizes the metabolic potential of microorganisms, such as bacteria and fungi, to decolorize and degrade these synthetic compounds. nih.govijcmas.com

Fungal degradation of azo dyes is primarily an aerobic process mediated by extracellular ligninolytic enzymes, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases. nih.govresearchgate.net These enzymes have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including azo dyes. ijcmas.com The degradation mechanism often involves a non-specific free-radical process that can lead to the formation of phenolic compounds rather than toxic aromatic amines. ijcmas.com Several fungal species, including Aspergillus niger and Trichoderma viride, have shown significant potential for the decolorization of various azo dyes. nih.gov

Table 3: Microbial Degradation of Azo Dyes with Structural Similarities to this compound

Microorganism TypeSpecific Strain(s)Target Dye(s)Key Degradation MechanismReference
Bacteria VariousGeneral Azo DyesReductive cleavage of the azo bond by azoreductases under anaerobic/anoxic conditions, followed by aerobic degradation of aromatic amines. mdpi.comresearchgate.net
Bacteria Sphingomonas sp. strain 1CXAzo dyes containing aminonaphtholAerobic reductive cleavage of the azo bond. nih.gov
Fungi Aspergillus niger, Trichoderma virideSynozol Red, Yellow, and Navy-BlueEnzymatic degradation, likely involving laccases. nih.gov
Fungi General White-rot fungiGeneral Azo DyesOxidation by extracellular ligninolytic enzymes (laccases, peroxidases). nih.govresearchgate.net

Environmental Fate and Transport Studies (e.g., in water and sediment)

The environmental fate and transport of azo dyes are governed by a combination of physical, chemical, and biological processes. Due to their synthetic nature and complex aromatic structures, many azo dyes are recalcitrant to natural degradation processes and can persist in the environment. researchgate.netmdpi.com

In aquatic systems, the fate of this compound would be influenced by factors such as its water solubility, partitioning behavior, and susceptibility to abiotic and biotic degradation. The presence of azo dyes in water bodies can reduce light penetration, thereby affecting aquatic photosynthesis. mdpi.com While some azo dyes may undergo photodegradation in the photic zone, their persistence is likely to be higher in deeper, anoxic waters.

In sediment, azo dyes can be subject to anaerobic degradation by microbial communities, leading to the formation of aromatic amines. researchgate.net These degradation products may be more mobile and toxic than the parent dye. The sorption of azo dyes to sediment particles can also play a significant role in their environmental distribution. researchgate.net Studies on the stability of azo dyes in soil have shown that they can be quite persistent, with significant amounts recoverable after several days. nih.gov The presence of these dyes can also impact the microbial community structure in the soil. nih.gov The transport of azo dyes in soil and groundwater is influenced by their interaction with soil organic matter and mineral surfaces.

Table 4: Summary of Factors Influencing the Environmental Fate of Azo Dyes

Environmental CompartmentKey ProcessesInfluencing FactorsPotential Outcomes
Water Photodegradation, Biodegradation, SorptionSunlight intensity, Oxygen levels, Microbial activity, Water chemistryPartial to complete degradation, partitioning to sediment.
Sediment Anaerobic biodegradation, Sorption/DesorptionRedox potential, Microbial community, Organic matter contentFormation of aromatic amines, long-term persistence, potential for leaching.
Soil Biodegradation, Sorption, LeachingSoil type, Microbial population, Moisture content, pHPersistence, impact on soil microbial communities, potential for groundwater contamination.

Lack of Specific Research Data on the Supramolecular Chemistry of this compound

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available research specifically detailing the supramolecular chemistry and self-assembly phenomena of the chemical compound This compound . While the broader classes of azo dyes, naphthalenes, and nitrophenyl derivatives are extensively studied, specific experimental or theoretical data on the non-covalent interactions, micellar and vesicular structure formation, self-assembly into nanostructures, and host-guest chemistry of this particular molecule could not be located.

The provided outline requests a detailed analysis under the following sections:

Supramolecular Chemistry and Self Assembly Phenomena of 8 Amino 5 2 Nitrophenyl Azo Naphtol

Host-Guest Chemistry and Molecular Recognition Phenomena

Generating scientifically accurate and verifiable content for these specific subsections requires direct research findings on 8-Amino-5-((2-nitrophenyl)azo)naphtol. In the absence of such specific data, any attempt to create the requested article would necessitate reliance on analogies to related but distinct molecules. This approach would not adhere to the strict instruction to focus solely on the chemical compound and would involve speculation rather than reporting established scientific facts.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the current lack of published research on its specific supramolecular behaviors.

Complexation Chemistry and Surface Interactions of 8 Amino 5 2 Nitrophenyl Azo Naphtol

Adsorption Behavior and Surface FunctionalizationThere are no studies concerning the adsorption of 8-Amino-5-((2-nitrophenyl)azo)naphtol onto various surfaces or its use in surface functionalization applications. While related compounds like aminonaphthol sulfonic acids have been studied for their adsorption properties on resins, this specific molecule has not been the subject of such research.researchgate.net

Due to the lack of specific data for this compound, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.

Future Research Trajectories and Emerging Paradigms for 8 Amino 5 2 Nitrophenyl Azo Naphtol

Exploration in Catalytic Systems and Reaction Promotion

There is no available scientific literature detailing the exploration or application of 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol in catalytic systems. The potential for this molecule to act as a ligand for metal catalysts, or to possess intrinsic catalytic activity, has not been reported. Research into its ability to promote or influence chemical reactions is a field open for future investigation.

Innovations in Green Analytical Chemistry Protocols

The principles of green analytical chemistry focus on developing methods that are more environmentally benign. While azo dyes, in general, are a subject of environmental science due to their widespread use and potential for pollution, there are no specific studies on the use of 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol in the development of greener analytical protocols. Its potential as a reagent, sensor, or indicator in environmentally friendly analytical methods is an area that awaits exploration.

Prospects in Miniaturized Devices and Nanotechnology Applications

The integration of chemical compounds into miniaturized devices and nanotechnology is a rapidly growing field. However, there is no current research documenting the use of 8-Amino-5-((2-nitrophenyl)azo)naphthalen-1-ol in these areas. The potential for this compound to be used in the development of nanosensors, as a functional component in nanoelectronic devices, or for nanoparticle surface modification has not been investigated in any published studies.

Q & A

Q. What are the optimal synthetic routes for 8-Amino-5-((2-nitrophenyl)azo)naphthol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves diazotization of 2-nitroaniline with NaNO₂/HCl at 0–5°C, followed by coupling with 8-amino-2-naphthol under alkaline conditions (pH 8–10) . Critical parameters include temperature control to avoid byproducts (e.g., triazenes) and stoichiometric excess of the coupling component. Purification involves recrystallization from ethanol/water mixtures (1:3 v/v) or column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:2). Purity validation requires HPLC (C18 column, acetonitrile/0.1% formic acid gradient) and elemental analysis (±0.3% for C, H, N).

Q. How can UV-Vis spectroscopy be used to confirm the azo bond formation in 8-A-5-2NAN?

  • Methodological Answer : The azo group (─N═N─) exhibits a strong absorbance band in the visible range (400–550 nm). Dissolve 8-A-5-2NAN in DMSO (10⁻⁵ M) and measure λmax. For unsubstituted azo-naphthols, λmax ≈ 480 nm; nitro groups cause a bathochromic shift (~510 nm). Compare experimental values with TD-DFT calculations (B3LYP/6-311G(d,p) basis set) to validate electronic transitions . Discrepancies >10 nm may indicate incomplete coupling or tautomerization.

Advanced Research Questions

Q. How do tautomeric forms of 8-A-5-2NAN affect its spectral and reactivity profiles?

  • Methodological Answer : Azo-naphthols exhibit keto-enol tautomerism , altering NMR and IR signatures. For 8-A-5-2NAN:
  • ¹H NMR : Enol form shows OH proton at δ 12–14 ppm (broad), while keto form lacks this. Aromatic protons appear as doublets (δ 6.6–8.2 ppm) with coupling constants (J = 8–10 Hz) indicating ortho-substitution .
  • FTIR : Enol form displays ν(OH) at 3200–3400 cm⁻¹ and ν(N═N) at 1450–1600 cm⁻¹. Keto form shows ν(C═O) at 1650–1700 cm⁻¹. Use solvent polarity (e.g., DMSO stabilizes enol) to control tautomer distribution.

Q. What strategies resolve contradictions between experimental and computational spectral data for azo compounds like 8-A-5-2NAN?

  • Methodological Answer : Discrepancies arise from solvent effects, tautomerization, or basis set limitations. For example:
  • NMR shifts : Compare experimental δ values (e.g., δ 12.85 ppm for OH) with B3LYP/6-311G(d,p) calculations incorporating the IEF-PCM solvent model. Deviations >1 ppm suggest incomplete solvation modeling .
  • UV-Vis : Use CAM-B3LYP with explicit solvent molecules (e.g., 3 DMSO molecules) to improve λmax accuracy .

Q. How can isotopic labeling improve trace analysis of 8-A-5-2NAN degradation products in environmental samples?

  • Methodological Answer : Synthesize deuterated/internal standards (e.g., 8-A-5-2NAN-d₄) via H/D exchange (D₂O, Pd/C catalyst). Use LC-MS/MS (Q-TOF) with MRM transitions:
  • Quantify parent ion (m/z 349 → 183 for 8-A-5-2NAN).
  • Detect nitro-reduction byproducts (e.g., 8-amino-2-naphthol, m/z 174) using isotopic dilution (e.g., ¹³C₆-labeled analogs) to correct matrix effects .

Q. What computational methods predict the environmental toxicity of 8-A-5-2NAN?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., cytochrome P450). Combine with QSAR models (EPI Suite) to estimate biodegradation (BIOWIN score <2.5 indicates persistence). Validate via in vitro assays:
  • Ames test (TA98 strain) for mutagenicity.
  • Daphnia magna acute toxicity (EC₅₀ <10 mg/L classifies as hazardous) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.